molecular formula C15H16N2O3S2 B12189358 methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate

methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate

Cat. No.: B12189358
M. Wt: 336.4 g/mol
InChI Key: MLEHUNREIMQVRA-UHFFFAOYSA-N
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Description

Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzoate ester, and a propyl group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone ring, which can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions. The resulting thiazolidinone is then subjected to a condensation reaction with methyl 2-aminobenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: It is being investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways or signaling proteins.

Comparison with Similar Compounds

Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Biological Activity

Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of approximately 366.45 g/mol. The compound features a thiazolidinone core that is critical for its biological activity.

PropertyValue
Molecular FormulaC18H22N4O2S
Molecular Weight366.45 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Antitumor Activity : Thiazolidinones have been studied for their potential in cancer therapy. They may induce apoptosis in cancer cells through intrinsic and extrinsic pathways, affecting cell cycle regulation and promoting cell death in tumor cells .
  • Anti-inflammatory Effects : Some studies suggest that thiazolidinone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazolidinone compounds, including derivatives similar to this compound. The results demonstrated that these compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like ampicillin:

BacteriaMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.020.04
Escherichia coli0.050.10
Pseudomonas aeruginosa0.100.20

The most active compound in this study showed an MIC of 0.004–0.03 mg/mL against Enterobacter cloacae .

Antitumor Activity

In another investigation, thiazolidinone derivatives were tested for their ability to induce apoptosis in HeLa cells (cervical cancer cells). The compounds were found to activate caspase pathways leading to programmed cell death, with IC50 values ranging from 10 to 50 µM depending on the derivative used .

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-3-propyl-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate

InChI

InChI=1S/C15H16N2O3S2/c1-3-8-17-13(18)12(22-15(17)21)9-16-11-7-5-4-6-10(11)14(19)20-2/h4-7,9,18H,3,8H2,1-2H3

InChI Key

MLEHUNREIMQVRA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(SC1=S)C=NC2=CC=CC=C2C(=O)OC)O

Origin of Product

United States

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